2-Amino-5-iodopyrimidine
Overview
Description
2-Amino-5-iodopyrimidine is an organic compound with the molecular formula C4H4IN3 It is a derivative of pyrimidine, characterized by the presence of an amino group at the second position and an iodine atom at the fifth position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-5-iodopyrimidine can be synthesized through several methods. One common approach involves the reaction of 2-aminopyrimidine with elemental iodine. Another method includes the diazotization of 2,5-diaminopyrimidine followed by iodination. The reaction conditions typically involve the use of solvents such as acetonitrile and reagents like copper(II) chloride and tert-butyl nitrite .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-iodopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form complex organic molecules.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride and palladium catalysts are commonly used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typical.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.
Major Products: The major products formed from these reactions include various substituted pyrimidines and complex heterocyclic compounds, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
2-Amino-5-iodopyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of novel heterocyclic compounds and as a precursor in organic synthesis.
Biology: The compound is utilized in the study of nucleic acid analogs and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Amino-5-iodopyrimidine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or modulator of enzymes involved in nucleic acid metabolism. The iodine atom and amino group play crucial roles in its binding affinity and specificity towards these targets. The compound’s effects are mediated through pathways that regulate cell proliferation, apoptosis, and DNA repair .
Comparison with Similar Compounds
- 2-Amino-5-bromopyrimidine
- 2-Amino-5-chloropyrimidine
- 2-Amino-5-fluoropyrimidine
Comparison: Compared to its analogs, 2-Amino-5-iodopyrimidine is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens result in different chemical behavior and interaction with biological targets. This uniqueness makes it a valuable compound in the synthesis of complex molecules and in medicinal chemistry .
Properties
IUPAC Name |
5-iodopyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4IN3/c5-3-1-7-4(6)8-2-3/h1-2H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFKCGZQRIIADX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00286903 | |
Record name | 2-Amino-5-iodopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00286903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445-39-2 | |
Record name | 5-Iodo-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 48224 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1445-39-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48224 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-5-iodopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00286903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-iodopyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-amino-5-iodopyrimidine interact with silver(I) ions, and what types of supramolecular structures are formed?
A: this compound acts as a ligand, coordinating to silver(I) ions through its nitrogen atoms [, ]. The resulting complexes exhibit diverse structural motifs depending on the counterion present. For instance, with nitrate, sixteen-membered metallocycles are formed, interlinked by iodine-iodine (I⋯I) and silver-oxygen (Ag⋯O) interactions []. In contrast, with hexafluorophosphate and perchlorate anions, helical chains arise, stabilized by unique Ag⋯I⋯I⋯Ag interactions and hydrogen bonding [].
Q2: What is the role of halogen bonding in the self-assembly of complexes containing this compound?
A: Halogen bonding, specifically I⋯I interactions, plays a crucial role in dictating the supramolecular architectures of this compound-containing complexes [, ]. These interactions, along with Ag⋯I contacts, contribute to the stability of the observed metallocycles and helical chains []. Notably, the presence of halogen-halogen interactions highlights the potential of this compound in crystal engineering and the design of functional materials.
Q3: Beyond silver, has this compound been explored with other transition metals?
A: Yes, research has explored this compound's coordination with copper(II) acetate []. This complex forms a paddle-wheel structure bridged by acetate anions, demonstrating the ligand's versatility in coordinating with different transition metals []. The presence of N-H---N, halogen-halogen, and π-π stacking interactions further underscores the molecule's potential in constructing diverse supramolecular frameworks.
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